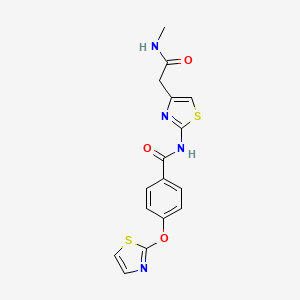
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, also known as MTOB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MTOB inhibits the activity of nicotinamide adenine dinucleotide (NAD) synthase, an enzyme that plays a key role in the biosynthesis of NAD, an essential coenzyme involved in many cellular processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide involves the condensation of 2-aminothiazole with 2-bromoacetyl bromide to form 2-(bromoacetyl)thiazole. This intermediate is then reacted with methylamine to form N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole. The resulting compound is then reacted with 4-(2-aminoethoxy)benzoic acid to form N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide. Finally, this compound is reacted with thionyl chloride and thiazole to form the desired product.
Starting Materials
2-aminothiazole, 2-bromoacetyl bromide, methylamine, 4-(2-aminoethoxy)benzoic acid, thionyl chloride, thiazole
Reaction
2-aminothiazole + 2-bromoacetyl bromide -> 2-(bromoacetyl)thiazole, 2-(bromoacetyl)thiazole + methylamine -> N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole, N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole + 4-(2-aminoethoxy)benzoic acid -> N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide + thionyl chloride + thiazole -> N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
Mecanismo De Acción
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide inhibits the activity of NAD synthase, an enzyme that catalyzes the final step in the biosynthesis of NAD. By inhibiting NAD synthase, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide reduces the levels of NAD, which is required for many cellular processes, including DNA repair, energy metabolism, and signaling pathways. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide also activates the sirtuin pathway, which is involved in the regulation of cellular metabolism, stress response, and aging.
Efectos Bioquímicos Y Fisiológicos
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to reduce the levels of NAD in cells and tissues, leading to a reduction in cellular metabolism and energy production. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide also activates the sirtuin pathway, which has been shown to promote cellular survival and protect against age-related diseases. Furthermore, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for NAD synthase. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is also readily available and can be easily synthesized in large quantities. However, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are necessary before using N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in animal models or clinical trials.
Direcciones Futuras
There are several future directions for the research on N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide. One direction is to investigate the potential therapeutic applications of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in cancer, metabolic disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of NAD synthase, which may have fewer off-target effects and greater therapeutic potential. Furthermore, the role of the sirtuin pathway in the cellular response to N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide and other NAD inhibitors should be further investigated. Finally, the safety and efficacy of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in animal models and clinical trials should be carefully evaluated to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications, including cancer, metabolic disorders, and neurodegenerative diseases. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells by reducing the levels of NAD, which is required for the survival of cancer cells. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes by reducing NAD levels in adipose tissue. Furthermore, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease by reducing NAD levels and activating the sirtuin pathway.
Propiedades
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-17-13(21)8-11-9-25-15(19-11)20-14(22)10-2-4-12(5-3-10)23-16-18-6-7-24-16/h2-7,9H,8H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOUCRSGGXAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

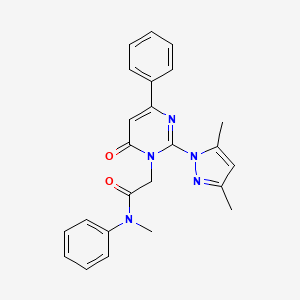
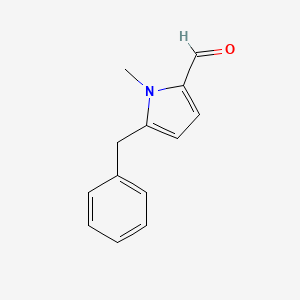
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)
![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2458624.png)
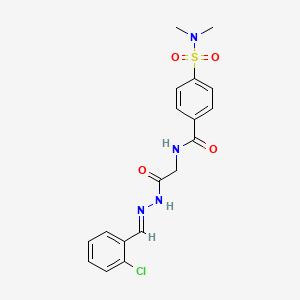
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)
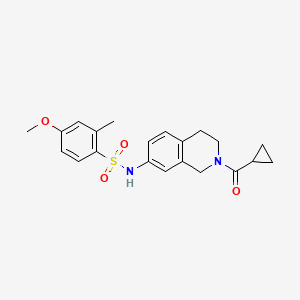
![cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458635.png)
![(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B2458636.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)
![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)
![N'-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2458639.png)